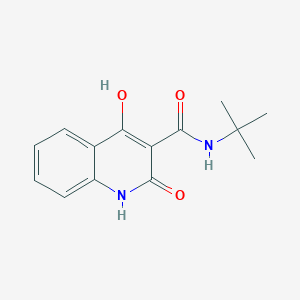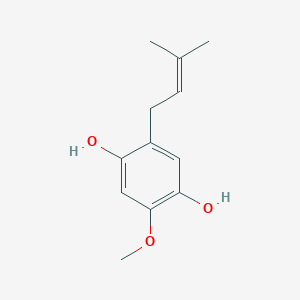
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a hydroquinone core substituted with a methoxy group and a 3-methyl-2-butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with hydroquinone as the starting material.
Methoxylation: The hydroquinone undergoes methoxylation to introduce the methoxy group at the 2-position. This can be achieved using methanol and an acid catalyst.
Prenylation: The methoxylated hydroquinone is then subjected to prenylation to introduce the 3-methyl-2-butenyl side chain. This step often involves the use of prenyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinones
Scientific Research Applications
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyhydroquinone
- 5-(3-Methyl-2-butenyl)hydroquinone
- Hydroquinone derivatives
Uniqueness
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol is unique due to the combination of its methoxy and prenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80464-90-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9-6-11(14)12(15-3)7-10(9)13/h4,6-7,13-14H,5H2,1-3H3 |
InChI Key |
DYPJHBZGSJINJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8475330.png)
![4-(Iodomethyl)-5-methyl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B8475356.png)
![8-(4-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8475360.png)
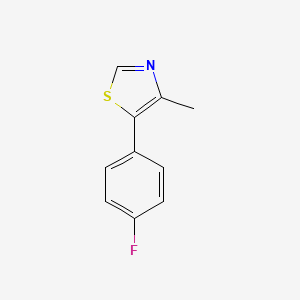


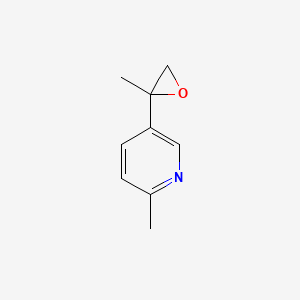
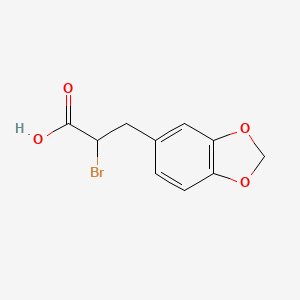
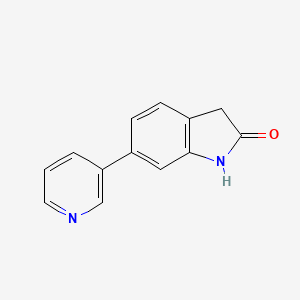
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate](/img/structure/B8475414.png)
![3-({[4-(4-Nitrophenoxy)phenyl]carbamothioyl}sulfanyl)propanoic acid](/img/structure/B8475419.png)
